(4-Methoxy-phenyl)-propynoic acid ethyl ester
CAS No.: 51718-85-5
Cat. No.: VC3940646
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51718-85-5 |
---|---|
Molecular Formula | C12H12O3 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | ethyl 3-(4-methoxyphenyl)prop-2-ynoate |
Standard InChI | InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3 |
Standard InChI Key | MVDSJVWPODRSJW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C#CC1=CC=C(C=C1)OC |
Canonical SMILES | CCOC(=O)C#CC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Synonyms
The IUPAC name for this compound is ethyl 3-(4-methoxyphenyl)prop-2-ynoate. It is alternatively referred to as 3-(4-methoxyphenyl)-2-propynoic acid ethyl ester or ethyl 3-(4-methoxyphenyl)propiolate . Common synonyms include MFCD07772987 and DTXSID90482558 .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Industrial Production
Manufacturers such as American Custom Chemicals Corporation and Rieke Metals offer the compound at prices ranging from $302 to $1,728 per gram, depending on purity (95–97%) and scale . Batch sizes typically vary from 1 mg to 5 g .
Physicochemical Properties
Thermal Stability and Reactivity
The compound exhibits moderate thermal stability, with a flash point of . The propynoate group is susceptible to nucleophilic attack, making it reactive in conjugate addition reactions .
Applications in Pharmaceutical and Organic Synthesis
Intermediate in Drug Synthesis
The compound’s alkyne functionality enables its use in click chemistry and cycloaddition reactions. For example, it may serve as a precursor to cis-lactam derivatives, which are critical intermediates in the synthesis of Diltiazem, a calcium channel blocker .
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